LR-90 is a compound belonging to a new class of advanced glycation end product (AGE) inhibitors. [, , , , , , , ] AGEs are harmful compounds formed when sugars react with proteins or lipids in a non-enzymatic process called glycation. [, ] LR-90 is known for its multi-stage inhibitory effect on AGE formation. [, ] This means it can interfere with different steps in the complex process of AGE formation. LR-90 also exhibits anti-inflammatory properties. [, , , ] These dual properties make LR-90 a potential therapeutic agent for preventing and treating various diseases associated with AGE accumulation, particularly those related to diabetes and aging. [, , , , , , ]
While the exact mechanism of action of LR-90 is not fully understood, studies suggest that it primarily acts by inhibiting the formation of AGEs. [, , , , , , ] This inhibition likely involves trapping reactive carbonyl intermediates and suppressing oxidative reactions involved in AGE formation. [, ]
Additionally, LR-90 displays anti-inflammatory properties. [, , , ] Studies show that LR-90 can suppress the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses. [] It also reduces oxidative stress in cells by inhibiting the expression of NADPH oxidase and decreasing intracellular superoxide production. [] These anti-inflammatory effects contribute to LR-90's potential therapeutic benefits in conditions associated with chronic inflammation.
Diabetic Complications: LR-90 demonstrates effectiveness in preventing and mitigating various diabetic complications in preclinical studies. [, , , , ]
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: